Cas no 81911-02-6 (1-[3-(2-aminoethyl)-1H-indol-1-yl]-Ethanone)

1-[3-(2-aminoethyl)-1H-indol-1-yl]-Ethanone structure
81911-02-6 structure
Product name:1-[3-(2-aminoethyl)-1H-indol-1-yl]-Ethanone
CAS No:81911-02-6
MF:C12H14N2O
MW:202.252362728119
CID:1118295

1-[3-(2-aminoethyl)-1H-indol-1-yl]-Ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(2-aminoethyl)-1H-indol-1-yl]-Ethanone
    • Ethanone, 1-[3-(2-aminoethyl)-1H-indol-1-yl]-
    • Inchi: 1S/C12H14N2O/c1-9(15)14-8-10(6-7-13)11-4-2-3-5-12(11)14/h2-5,8H,6-7,13H2,1H3
    • InChI Key: TYDUTSUZCGWHQH-UHFFFAOYSA-N
    • SMILES: C(=O)(N1C2=C(C=CC=C2)C(CCN)=C1)C

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Predicted)
  • Boiling Point: 349.0±17.0 °C(Predicted)
  • pka: 9.54±0.10(Predicted)

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